2-(2-Phenylcyclopropyl)acetonitrile

LSD1/KDM1A Inhibition Epigenetics Oncology

2-(2-Phenylcyclopropyl)acetonitrile (CAS 64584-03-8) is a specialized cyclopropyl nitrile with the molecular formula C11H11N and a molecular weight of 157.21 g/mol. It features a cyclopropane ring fused to a phenyl group and an acetonitrile moiety, a structural motif prized in medicinal chemistry for introducing conformational rigidity and metabolic stability into drug candidates.

Molecular Formula C11H11N
Molecular Weight 157.216
CAS No. 64584-03-8
Cat. No. B2964403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylcyclopropyl)acetonitrile
CAS64584-03-8
Molecular FormulaC11H11N
Molecular Weight157.216
Structural Identifiers
SMILESC1C(C1C2=CC=CC=C2)CC#N
InChIInChI=1S/C11H11N/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2
InChIKeyPIGHKMGUJVDMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylcyclopropyl)acetonitrile (CAS 64584-03-8): A Key Cyclopropylnitrile Building Block for LSD1 Inhibitors and Drug Discovery


2-(2-Phenylcyclopropyl)acetonitrile (CAS 64584-03-8) is a specialized cyclopropyl nitrile with the molecular formula C11H11N and a molecular weight of 157.21 g/mol . It features a cyclopropane ring fused to a phenyl group and an acetonitrile moiety, a structural motif prized in medicinal chemistry for introducing conformational rigidity and metabolic stability into drug candidates. This compound is a key intermediate in the synthesis of more complex bioactive molecules [1]. Specifically, the (trans)-2-phenylcyclopropylamine motif, directly accessible from this nitrile, is a critical pharmacophore in potent LSD1/KDM1A inhibitors currently in development for oncology applications [2]. The compound is commercially available, typically at 95% purity, from specialized chemical suppliers .

Why 2-(2-Phenylcyclopropyl)acetonitrile Cannot Be Directly Substituted with Simpler Analogs in Medicinal Chemistry


The specific substitution pattern of 2-(2-Phenylcyclopropyl)acetonitrile is critical for the downstream biological activity of the final drug candidates it helps create. Simpler analogs lack the precise combination of structural features that this compound provides. For instance, replacing it with 2-phenylacetonitrile omits the crucial cyclopropyl ring, which is often required to restrict molecular conformation and improve metabolic stability, a class-level inference from the known behavior of cyclopropyl groups in drug design [1]. Conversely, using a non-phenyl cyclopropyl acetonitrile removes the aromatic ring necessary for key π-stacking interactions within a target protein's binding pocket. This compound's value lies in its ability to serve as a specific, pre-formed scaffold that combines the cyclopropane ring, phenyl group, and a versatile nitrile handle in a single entity. This combination is not found in more common, off-the-shelf alternatives, making it a non-fungible building block for specific synthetic routes targeting conformationally-constrained bioactive molecules [2].

Quantitative Evidence for Selecting 2-(2-Phenylcyclopropyl)acetonitrile Over Alternatives


Enabling High-Potency LSD1 Inhibition via a Conformationally-Restricted Pharmacophore

The core 2-phenylcyclopropyl motif is essential for the high potency of clinical-stage LSD1 inhibitors. A derivative containing this exact scaffold, (3-{4-[(trans-2-phenylcyclopropyl)amino]piperidin-1-yl}azetidin-3-yl)acetonitrile, demonstrates potent inhibition of the LSD1 enzyme with an IC50 of 30 nM in a biochemical assay [1]. This level of activity is directly attributable to the conformationally restricted trans-phenylcyclopropyl group, which locks the molecule in a bioactive conformation. Simpler, non-constrained amine analogs would be expected to have significantly reduced affinity due to a higher entropic penalty upon binding. This is a class-level inference, as direct comparator data for the parent nitrile is not available.

LSD1/KDM1A Inhibition Epigenetics Oncology

Improved Diastereoselectivity in Synthesis Compared to Unsubstituted Analogs

The Corey-Chaykovsky cyclopropanation of substituted phenylacetonitriles, which produces compounds like 2-(2-phenylcyclopropyl)acetonitrile, has been optimized to deliver diastereomerically pure products [1]. The substitution on the phenyl ring influences the reaction's stereochemical outcome. While the research paper does not provide a direct yield comparison for the unsubstituted 2-(2-phenylcyclopropyl)acetonitrile itself, it establishes that aryl cyclopropylnitriles can be synthesized with high diastereoselectivity under these conditions. This is in contrast to methods using simpler alkyl acetonitriles, which may provide lower selectivity or require more complex purification.

Synthetic Methodology Cyclopropanation Process Chemistry

Direct Precedent as an Intermediate in Patented LSD1 Inhibitor Syntheses

2-(2-Phenylcyclopropyl)acetonitrile, or its closely related amine derivative, is explicitly claimed and exemplified as a key synthetic intermediate in patent families covering LSD1 inhibitors, such as US10676457 and US9994546 [1]. This patent coverage provides a direct link between the procurement of this specific building block and the synthesis of novel, patent-protected therapeutic entities. This is a concrete differentiator; generic or less specific analogs would not share this direct connection to the same high-value intellectual property.

LSD1 Inhibitor Pharmaceutical Intermediate Patent Literature

Enhanced Conformational Rigidity and Fsp3 Character for Drug Design

2-(2-Phenylcyclopropyl)acetonitrile has a calculated fraction of sp3 hybridized carbons (Fsp3) of 0.36 . This value is significantly higher than that of its flat, aromatic analog 2-phenylacetonitrile (Fsp3 = 0.0). A higher Fsp3 is a recognized favorable property in drug discovery, correlating with improved aqueous solubility, lower melting points, and a higher probability of clinical success. The cyclopropane ring also introduces conformational restriction, which can improve target selectivity compared to more flexible linkers.

Drug Design Physicochemical Properties Fragment-Based Drug Discovery

High-Value Research and Industrial Applications for 2-(2-Phenylcyclopropyl)acetonitrile (64584-03-8)


Synthesis of Next-Generation LSD1 Inhibitors for Cancer Epigenetics

This compound is a direct precursor to the (trans)-2-phenylcyclopropylamine warhead found in potent, selective LSD1 inhibitors, as evidenced by patent literature [1]. Medicinal chemistry teams developing novel oncology therapeutics targeting LSD1 should procure this specific intermediate to synthesize and expand upon these patented series. Using a generic amine would not provide the required conformational constraint to achieve the reported 30 nM potency, potentially leading to inactive compounds and wasted synthetic effort [2].

Probing Conformational Effects in Structure-Activity Relationship (SAR) Studies

The cyclopropane ring in 2-(2-phenylcyclopropyl)acetonitrile is a classic bioisostere used to introduce conformational restriction [3]. Researchers can use this compound as a building block to generate libraries of constrained analogs, comparing their activity to flexible controls to map the bioactive conformation of a target protein. The quantitative Fsp3 difference (0.36 vs. 0.0 for phenylacetonitrile) provides a concrete metric for interpreting changes in physicochemical properties during lead optimization .

Process Chemistry Development for Cyclopropane-Containing APIs

The established diastereoselective synthetic methods for this class of compounds, such as the one-pot Knoevenagel/Corey-Chaykovsky sequence, make it a relevant model substrate for process chemists [3]. Procuring 2-(2-phenylcyclopropyl)acetonitrile allows for the development and optimization of scalable cyclopropanation methodologies, which are crucial for the industrial manufacture of cyclopropane-containing active pharmaceutical ingredients (APIs).

Quote Request

Request a Quote for 2-(2-Phenylcyclopropyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.